N'-(2-bromophenyl)carbamimidothioic acid
Description
N'-(2-Bromophenyl)carbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid backbone substituted with a 2-bromophenyl group.
Properties
IUPAC Name |
N'-(2-bromophenyl)carbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGMVYSPXPXCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C(N)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Bromophenyl)carbamimidothioic acid typically involves the reaction of 2-bromoaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired carbamimidothioic acid derivative.
Industrial Production Methods: Industrial production of N’-(2-Bromophenyl)carbamimidothioic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: N’-(2-Bromophenyl)carbamimidothioic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-(2-Bromophenyl)carbamimidothioic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbamimidothioic acid moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making the compound effective in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural differences among carbamimidothioic acid derivatives include halogen substituents (Br, Cl), ester groups (phenylmethyl, nitrophenyl), and additional functional groups (phosphinyl, sulfonyl). These modifications significantly alter physicochemical and biological properties.
Table 1: Structural Comparison of Selected Carbamimidothioic Acid Derivatives
*Hypothetical structure based on nomenclature; exact formula inferred from analogs.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., thiourea derivative in ) exhibit higher water solubility than ester salts, impacting bioavailability.
- Stability: Decomposition kinetics to mercapto-derivatives influence activity. For example, N,N'-tetramethyl derivatives show slower decomposition, prolonging antimicrobial effects compared to non-methylated analogs .
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